Ethyl hydrazinoacetate hydrochloride

Catalog No.
S1489060
CAS No.
6945-92-2
M.F
C4H11ClN2O2
M. Wt
154.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl hydrazinoacetate hydrochloride

CAS Number

6945-92-2

Product Name

Ethyl hydrazinoacetate hydrochloride

IUPAC Name

ethyl 2-hydrazinylacetate;hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H

InChI Key

HZZRIIPYFPIKHR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNN.Cl

Synonyms

ETHYL HYDRAZINOACETATE HCL;ETHYL HYDRAZINOACETATE HYDROCHLORIDE;ETHYL HYDRAZINEACETATE HCL;HYDRAZINO-ACETIC ACID ETHYL ESTER HYDROCHLORIDE;ETHYL HYDRAZINOACETATE HYDROCHLORIDE, 97 %;HYDRAZINO-ACETIC ACID ETHYL ESTER HCL;EthylHydrzinocetateHydrochlori

Canonical SMILES

CCOC(=O)CN[NH3+].[Cl-]

EHzHCl is a white crystalline solid formed by the reaction of ethyl hydrazinoacetate with hydrochloric acid []. It serves as a versatile building block for the synthesis of heterocyclic compounds, which are organic molecules containing nitrogen atoms in the ring structure [].


Molecular Structure Analysis

The key feature of EHzHCl's structure is the presence of both an ester group (C=O-O-C) and a hydrazino group (N-NH2) connected by a methylene bridge (CH2). The hydrazino group provides nucleophilic character, readily reacting with carbonyl groups (C=O) of other molecules, while the ester group can participate in various condensation reactions []. The presence of the positively charged hydrochloride (HCl) group enhances the solubility of the compound in polar solvents.


Chemical Reactions Analysis

EHzHCl is involved in several important reactions in organic synthesis:

  • Condensation Reactions: EHzHCl condenses with various carbonyl compounds, such as aldehydes and ketones, to form heterocyclic rings. For example, its condensation with aromatic aldehydes leads to the formation of pyrazole derivatives, a class of nitrogen-containing heterocycles with diverse biological activities [].
EHzHCl + Ar-CHO -> Ar-CH=N-NH-CH2-COOCH3 + HCl (Eq. 1)

(Ar represents an aromatic ring)

  • Nucleophilic Substitution Reactions: The hydrazino group in EHzHCl acts as a nucleophile, attacking electrophilic centers on other molecules. This can lead to the formation of new C-N bonds and various heterocyclic structures [].

Physical And Chemical Properties Analysis

  • Melting Point: 120-122 °C []
  • Boiling Point: Decomposes above 200 °C []
  • Solubility: Soluble in water, ethanol, and methanol []
  • Stability: Hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Not Applicable)

EHzHCl does not have a direct biological effect and is not used in biological systems. Its primary function is as a chemical reagent in organic synthesis.

EHzHCl is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood []. It may be harmful if swallowed or inhaled.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6945-92-2

Dates

Modify: 2023-08-15

Explore Compound Types